A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Tamoxifen N-oxide
A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Tamoxifen N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer. Its clinical efficacy is intrinsically linked to its complex metabolism, which yields a variety of active and inactive metabolites. Among these, Tamoxifen N-oxide (TNO) represents a significant, yet sometimes overlooked, product of phase I metabolism. This technical guide provides an in-depth exploration of the physicochemical properties and stability of Tamoxifen N-oxide, offering crucial data and methodologies for researchers and professionals in the field of drug development and analysis.
Physicochemical Properties of Tamoxifen N-oxide
A thorough understanding of the physicochemical properties of a drug metabolite is fundamental for the development of robust analytical methods and for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 387.51 g/mol | --INVALID-LINK-- |
| CAS Number | 75504-34-6 | --INVALID-LINK-- |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO (≥ 2 mg/mL) | MedchemExpress |
| Predicted XLogP3-AA | 6.6 | --INVALID-LINK-- |
Metabolic Pathway of Tamoxifen N-oxide
Tamoxifen undergoes extensive metabolism primarily in the liver. The formation of Tamoxifen N-oxide is a key step in its biotransformation.
Caption: Metabolic interconversion of Tamoxifen and Tamoxifen N-oxide.
Tamoxifen is oxidized to Tamoxifen N-oxide by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3.[1][2] Interestingly, this metabolite can be reduced back to the parent drug, tamoxifen, by various cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2A6, and CYP3A4.[1] This reversible metabolism suggests a potential role for TNO as a metabolic reservoir for tamoxifen.
Stability of Tamoxifen N-oxide
The stability of a drug metabolite is a critical parameter that influences its in vivo concentration and, consequently, its potential biological activity and toxicity. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
While specific quantitative data on the forced degradation of Tamoxifen N-oxide is not extensively available in the public domain, studies on tamoxifen provide a framework for the conditions under which the N-oxide metabolite might also be susceptible to degradation. Tamoxifen has been shown to be susceptible to degradation under basic, oxidative, and photolytic conditions.[3][4]
Table of Forced Degradation Conditions for Tamoxifen (as a proxy for Tamoxifen N-oxide)
| Condition | Reagent/Stress | Observation |
| Acidic | 0.1 M HCl | Generally stable |
| Basic | 0.1 M NaOH | Degradation observed |
| Oxidative | 3% H₂O₂ | Degradation observed |
| Thermal | 60°C | Generally stable |
| Photolytic | UV light | Significant degradation |
Experimental Protocols
Synthesis of Tamoxifen N-oxide
A common method for the synthesis of N-oxides from tertiary amines like tamoxifen involves oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide.
Caption: General workflow for the synthesis of Tamoxifen N-oxide.
Methodology:
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Dissolution: Dissolve tamoxifen in a suitable inert solvent such as dichloromethane (B109758) (DCM).
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Oxidation: Cool the solution to 0°C in an ice bath. Add the oxidizing agent (e.g., m-CPBA or a solution of hydrogen peroxide) dropwise with stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution if m-CPBA was used). Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
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Characterization: Confirm the structure and purity of the synthesized Tamoxifen N-oxide using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.
Quantification of Tamoxifen N-oxide in Biological Matrices by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in complex biological matrices like plasma or serum.[5][6][7]
Caption: Workflow for LC-MS/MS quantification of Tamoxifen N-oxide.
Methodology:
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Sample Preparation:
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To a 100 µL aliquot of plasma or serum, add an internal standard (e.g., deuterated Tamoxifen N-oxide).
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Precipitate proteins by adding a threefold volume of cold acetonitrile.
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Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
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Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for injection.
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-
LC-MS/MS Conditions:
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Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Ionization: Electrospray ionization (ESI) in the positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tamoxifen N-oxide and the internal standard.
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Validation Parameters for the Analytical Method
| Parameter | Typical Acceptance Criteria |
| Linearity | r² > 0.99 |
| Accuracy | 85-115% of the nominal concentration (80-120% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under conditions of sample handling, processing, and storage |
Conclusion
Tamoxifen N-oxide is a key metabolite in the complex biotransformation of tamoxifen. A comprehensive understanding of its physicochemical properties and stability is paramount for accurate bioanalytical quantification and for elucidating its potential pharmacological role. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, analyze, and evaluate the stability of this important metabolite. Further research into the specific degradation products of Tamoxifen N-oxide under various stress conditions will provide a more complete picture of its stability profile and aid in the development of even more robust analytical methodologies.
References
- 1. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of forced degradation and stability indicating studies of Tamoxifen in nanoformulation using spectroscopic technique | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
